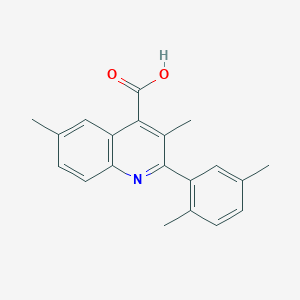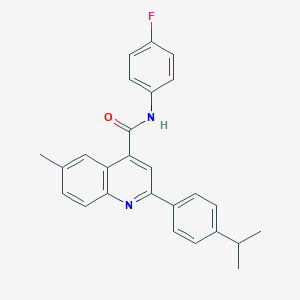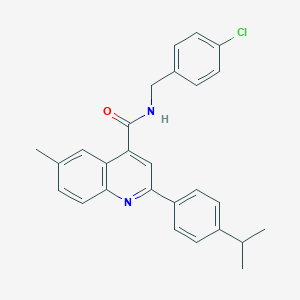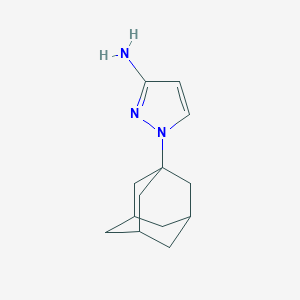![molecular formula C33H40N2O3 B455018 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE](/img/structure/B455018.png)
2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse pharmacological properties and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and substituted phenols under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4H-chromenes
- 2-amino-4-aryl-4H-chromenes
- 2-amino-4H-chromene-3-carbonitriles
Uniqueness
What sets 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C33H40N2O3 |
|---|---|
Molecular Weight |
512.7g/mol |
IUPAC Name |
(8Z)-2-amino-4-(4-pentoxyphenyl)-8-[(4-pentoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C33H40N2O3/c1-3-5-7-20-36-27-16-12-24(13-17-27)22-26-10-9-11-29-31(30(23-34)33(35)38-32(26)29)25-14-18-28(19-15-25)37-21-8-6-4-2/h12-19,22,31H,3-11,20-21,35H2,1-2H3/b26-22- |
InChI Key |
ZEYWJXLYZIEYKW-ROMGYVFFSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454937.png)
![5-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454938.png)

![Methyl 3-[(3-chlorophenoxy)methyl]benzoate](/img/structure/B454942.png)
![Isopropyl 5-(aminocarbonyl)-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B454943.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454944.png)

![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)
![5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B454947.png)
![Methyl 5-(aminocarbonyl)-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B454949.png)

![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454957.png)
